molecular formula C16H21NO3S B1665017 3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid CAS No. 138333-32-1

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

Cat. No.: B1665017
CAS No.: 138333-32-1
M. Wt: 307.4 g/mol
InChI Key: CLDJCRWXLDLJLO-UHFFFAOYSA-N
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Scientific Research Applications

AD-5467 has been extensively studied for its scientific research applications:

Preparation Methods

The synthesis of AD-5467 involves several key steps. The cyclization of 2-amino-6-isopropylphenol with 2-bromo-3-methylbutyryl chloride in the presence of sodium bicarbonate in ethyl acetate-water yields 2,8-diisopropyl-2H-1,4-benzoxazin-3(4H)-one. This intermediate is then condensed with methyl bromoacetate using sodium hydride in dimethylformamide to produce 2,8-diisopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-acetic acid methyl ester. The reaction of this ester with phosphorus pentasulfide in refluxing toluene affords the corresponding thioxo derivative, which is finally hydrolyzed with sodium hydroxide in dioxane-methanol .

Chemical Reactions Analysis

AD-5467 undergoes various chemical reactions, including:

Mechanism of Action

AD-5467 exerts its effects by inhibiting the enzyme aldose reductase (AKR1B1). This inhibition prevents the accumulation of sugar alcohols, such as sorbitol, in tissues, which is a common issue in diabetic complications. The compound interacts with the active sites of the enzyme, blocking its activity and thereby reducing the formation of sugar alcohols .

Comparison with Similar Compounds

AD-5467 is compared with other aldose reductase inhibitors, such as CT-112 and related 1,4-benzoxazine and 1,4-benzothiazine derivatives. While many compounds in this class are not very effective in inhibiting sorbitol accumulation in vivo, AD-5467 shows highly potent activity due to its unique structure, particularly the presence of an isopropyl group at the 2-position . This makes AD-5467 a promising candidate for further development in therapeutic applications.

Properties

CAS No.

138333-32-1

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

2-[2,8-di(propan-2-yl)-3-sulfanylidene-1,4-benzoxazin-4-yl]acetic acid

InChI

InChI=1S/C16H21NO3S/c1-9(2)11-6-5-7-12-15(11)20-14(10(3)4)16(21)17(12)8-13(18)19/h5-7,9-10,14H,8H2,1-4H3,(H,18,19)

InChI Key

CLDJCRWXLDLJLO-UHFFFAOYSA-N

SMILES

CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O

Canonical SMILES

CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
AD 5467
AD-5467

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 2
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 3
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 4
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 5
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
Reactant of Route 6
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

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